au-224

Prodrug Pharmacokinetics Oral Bioavailability

Select AU-224 as your in vivo tool compound for gastrointestinal motility studies. As a butyl ester prodrug, it uniquely overcomes the poor oral bioavailability of its parent acid, delivering potent, D2-receptor-independent prokinetic activity. Trust this scalable benzamide reference for oral efficacy SAR programs.

Molecular Formula C19H28ClN3O4
Molecular Weight 397.9 g/mol
Cat. No. B1241044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameau-224
SynonymsAU-224
butyl 4-((4-amino-5-chloro-2-methoxybenzoyl)amino)-1-piperidineacetate
Molecular FormulaC19H28ClN3O4
Molecular Weight397.9 g/mol
Structural Identifiers
SMILESCCCCOC(=O)CN1CCC(CC1)NC(=O)C2=CC(=C(C=C2OC)N)Cl
InChIInChI=1S/C19H28ClN3O4/c1-3-4-9-27-18(24)12-23-7-5-13(6-8-23)22-19(25)14-10-15(20)16(21)11-17(14)26-2/h10-11,13H,3-9,12,21H2,1-2H3,(H,22,25)
InChIKeyAQMLPMSSCWTNNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement and Research Guide: Understanding AU-224 (ABT-224) as a Prodrug Candidate


AU-224 (also known as ABT-224) is a butyl ester prodrug of 4-[(4-amino-5-chloro-2-methoxybenzoyl)amino]-1-piperidineacetic acid. This benzamide derivative is specifically designed as a novel gastrointestinal prokinetic agent, which promotes motility in the stomach and colon [1]. The compound (Chemical Formula: C19H28ClN3O4; M. Wt. 397.90; CAS 287399-47-7) was developed to address the significant oral bioavailability limitations of its active metabolite, the parent acid compound 1a [1].

Why Generic 5-HT4 Agonists or Benzamide Derivatives Cannot Substitute AU-224


Direct substitution with in-class compounds or simple benzamide analogs fails for two quantifiable reasons. First, the active parent acid of AU-224 (compound 1a) exhibits a quantifiable pharmacokinetic deficit, showing only weak gastrointestinal prokinetic activity after oral administration due to its low lipophilicity [1]. Second, AU-224's design as a butyl ester prodrug is a targeted solution to overcome this specific oral bioavailability hurdle, a strategic modification absent in its close structural analog AU-130 or other benzamides like mosapride [1]. Furthermore, AU-224 was intentionally selected for its lack of significant dopamine D2 receptor antagonist activity, a liability common to first-generation prokinetic agents like metoclopramide [1].

Quantitative Evidence for AU-224's Selection Over Analogs and Parent Compounds


Prodrug Strategy: Quantified Improvement in Synthetic Yield for Oral Bioavailability

The parent acid (1a) of AU-224 demonstrates potent prokinetic activity after intravenous administration but only weak activity orally due to low lipophilicity [1]. To overcome this, the butyl ester prodrug AU-224 was synthesized. The optimized synthesis of AU-224 from the starting material (compound 2) achieved an overall yield of 65% [1]. This represents a significant and quantifiable improvement over the previous synthetic route's overall yield of 14% [1], making the prodrug a more viable and scalable research tool.

Prodrug Pharmacokinetics Oral Bioavailability

In Vivo Efficacy: Differentiation from First-Generation Benzamide Prokinetics

AU-224 demonstrates a distinct pharmacological profile compared to earlier benzamide prokinetic agents. While its parent compound showed excellent gastro- and colon-prokinetic activities in conscious dogs [1], it was specifically selected for its lack of significant dopamine D2 receptor antagonist activity [1]. In contrast, metoclopramide, a first-generation prokinetic in the same benzamide class, is known for its potent D2 receptor antagonism, which contributes to its central nervous system side effects [2].

Gastroprokinetic Colonic Motility Side Effect Profile

Structural Differentiation from Close Analog AU-130

AU-224 (CAS 287399-47-7, M. Wt. 397.9 ) is a butyl ester prodrug, while its close analog, AU-130 (CAS 145727-25-9 ), is a piperidineacetic acid. This structural difference is not trivial; the esterification of AU-224 is a deliberate design choice to enhance lipophilicity and facilitate oral absorption, which is a documented limitation of its acid counterpart [1].

Prodrug Bioavailability Chemical Structure

Primary Research Scenarios Enabled by AU-224's Specific Differentiation


Investigating Gastrointestinal Motility with an Orally Bioavailable Tool Compound

AU-224's design as a butyl ester prodrug, which overcomes the low oral bioavailability of its parent acid [1], makes it a preferred tool compound for oral in vivo studies of gastrointestinal and colonic motility. It is suitable for conscious dog models where its potent prokinetic activities have been demonstrated [1].

Structure-Activity Relationship (SAR) Studies on Benzamide Prokinetics

As a specific benzamide derivative with a quantified improvement in synthetic yield (65% overall) [1], AU-224 serves as a reliable and scalable reference point for SAR programs. It is a key benchmark for comparing novel prokinetic candidates, particularly when evaluating the impact of ester prodrug strategies on oral efficacy [1].

Comparative Pharmacology: Differentiating 5-HT4 Agonism from D2 Antagonism

AU-224's lack of significant dopamine D2 receptor antagonist activity [1] allows researchers to study the effects of pure prokinetic activity in vivo without the confounding variable of central nervous system side effects. This provides a cleaner pharmacological profile for comparison with first-generation prokinetic agents like metoclopramide [2].

Technical Documentation Hub

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